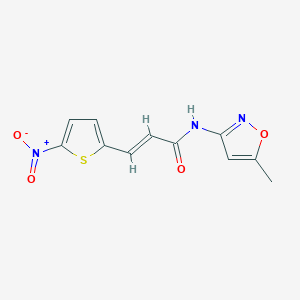

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Übersicht

Beschreibung

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a unique structure with a 5-methylisoxazole ring and a 5-nitrothiophene ring connected through an acrylamide linkage. The presence of these heterocyclic rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:

Formation of the 5-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 5-nitrothiophene ring: This involves nitration of thiophene derivatives using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Coupling of the rings: The 5-methylisoxazole and 5-nitrothiophene rings are coupled through an acrylamide linkage using reagents such as acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group on the thiophene ring can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted acrylamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that isoxazole derivatives, including (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide, exhibit significant antimicrobial properties. A study highlighted the efficacy of various isoxazole compounds against pathogenic biofilms formed by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure suggests potential interactions that could disrupt bacterial cell membranes or inhibit essential enzymatic functions .

1.2 Anticancer Properties

The acrylamide functional group present in this compound has been linked to improved drug-like properties in anticancer agents. Compounds with acrylamide moieties have shown enhanced solubility and permeability, making them suitable candidates for targeting cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest a mechanism involving apoptosis induction .

1.3 Immunosuppressive Effects

Recent studies have explored the immunosuppressive properties of isoxazole derivatives. The compound was evaluated for its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). Results indicated that certain derivatives could modulate immune responses, which may be beneficial in treating autoimmune diseases or in transplant scenarios .

Synthesis and Mechanism of Action

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the isoxazole and thiophene rings can be achieved through standard organic reactions such as nucleophilic substitutions and coupling reactions .

2.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The acrylamide group can participate in Michael addition reactions with nucleophilic sites on target enzymes, potentially leading to irreversible inhibition.

- Cell Membrane Disruption : The lipophilic nature of the nitrothiophene moiety may facilitate membrane interaction, enhancing the compound's ability to penetrate cellular barriers .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and isoxazole groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-N-(5-methylisoxazol-3-yl)-3-(2-nitrophenyl)acrylamide: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrofuran-2-yl)acrylamide: Similar structure but with a nitrofuran group instead of a nitrothiophene group.

Uniqueness

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of both the 5-methylisoxazole and 5-nitrothiophene rings. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a heterocyclic compound that has gained attention for its potential biological activities. The unique structural features of this compound, including the isoxazole and nitrothiophene moieties, suggest diverse mechanisms of action, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

The compound can be described by the following chemical formula:

- IUPAC Name : this compound

- Molecular Formula : C11H10N4O3S

- Molecular Weight : 278.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may modify cellular components, leading to cytotoxic effects. Additionally, the isoxazole ring may interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic outcomes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating derivatives of isoxazole showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The potential anticancer effects of this compound are also under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that derivatives with similar structures effectively reduced cell viability in various cancer cell lines.

Case Studies

-

Case Study on Acetylcholinesterase Inhibition :

A study focused on the synthesis and biological evaluation of isoxazole derivatives, including those related to this compound, found notable inhibition of acetylcholinesterase (AChE). Compound 5d exhibited an IC50 value of 29.46 ± 0.31 µM, demonstrating selectivity towards AChE compared to butyrylcholinesterase (BuChE) . -

Antimicrobial Screening :

Another study evaluated the antimicrobial properties of various isoxazole derivatives against clinical isolates. The results indicated that certain compounds showed significant activity against resistant strains, highlighting the therapeutic potential of these derivatives in treating infections caused by multi-drug-resistant bacteria .

Eigenschaften

IUPAC Name |

(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-7-6-9(13-18-7)12-10(15)4-2-8-3-5-11(19-8)14(16)17/h2-6H,1H3,(H,12,13,15)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZQVQBZZPQQMN-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.